molecular formula C20H17N3OS B14936378 N-(1-methyl-1H-indol-4-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-(1-methyl-1H-indol-4-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B14936378
M. Wt: 347.4 g/mol
InChI Key: ZJNQIFWBVAAVMH-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-indol-4-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-indol-4-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling of Indole and Thiazole Rings: The final step involves coupling the indole and thiazole rings through an acetamide linkage. This can be achieved by reacting the indole derivative with a thiazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-indol-4-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-indol-4-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole and thiazole rings may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-1H-indol-4-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide: can be compared with other indole-thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both indole and thiazole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H17N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

N-(1-methylindol-4-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C20H17N3OS/c1-23-11-10-16-17(8-5-9-18(16)23)22-19(24)12-15-13-25-20(21-15)14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,22,24)

InChI Key

ZJNQIFWBVAAVMH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

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